3-Azetidinyl 3-methylbutanoate

Description

BenchChem offers high-quality 3-Azetidinyl 3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azetidinyl 3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

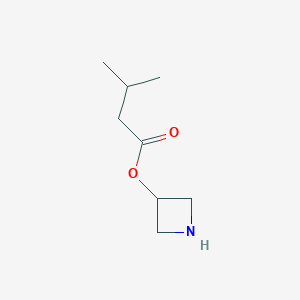

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJVXASZPFAXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-Azetidinyl 3-methylbutanoate starting materials

An In-depth Technical Guide to the Synthesis of Starting Materials for 3-Azetidinyl 3-methylbutanoate

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional framework provides unique conformational constraints, serving as a valuable bioisostere for other cyclic and acyclic structures, thereby enabling fine-tuning of physicochemical and pharmacological properties of drug candidates.[1][2][3] 3-Azetidinyl 3-methylbutanoate is an important building block that combines this valuable azetidine core with an isovalerate group. Its synthesis relies on the efficient preparation of two key starting materials: a stable, protected form of 3-hydroxyazetidine and 3-methylbutanoic acid.

This technical guide provides a comprehensive overview of the field-proven synthetic strategies for these core precursors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights grounded in practical application for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

The logical approach to synthesizing 3-Azetidinyl 3-methylbutanoate involves an esterification reaction between an alcohol (3-hydroxyazetidine) and a carboxylic acid (3-methylbutanoic acid). Due to the reactivity of the secondary amine in the azetidine ring, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and facile removal under acidic conditions.

Caption: Retrosynthetic approach for 3-Azetidinyl 3-methylbutanoate.

Part 1: Synthesis of the Azetidine Core: N-Boc-3-hydroxyazetidine

The synthesis of 3-hydroxyazetidine is non-trivial due to the inherent strain of the four-membered ring.[4][5] Most scalable routes involve the cyclization of an acyclic precursor, followed by the manipulation of protecting groups. The use of a protecting group on the azetidine nitrogen is critical to prevent undesired side reactions during subsequent functionalization. While benzyl (Bn) and benzhydryl (Bn) groups are common, the Boc group is often preferred in drug development for its clean removal via hydrogenation-free methods.[6]

A robust and high-yielding method involves the debenzhydrylation of a commercially available precursor followed by immediate Boc protection.[7][8]

Expertise & Rationale: The Choice of a Two-Step Deprotection/Protection Protocol

The direct synthesis of N-Boc-3-hydroxyazetidine can be challenging. A more reliable industrial approach involves starting from a stable, crystalline precursor like 1-benzhydrylazetidin-3-ol. The benzhydryl group is readily cleaved by catalytic hydrogenation. The resulting free 3-hydroxyazetidine is often not isolated due to its volatility and potential instability. Instead, it is generated in situ and immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, desired intermediate, N-Boc-3-hydroxyazetidine, often in very high yield over the two steps.[7][8]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established literature procedures.[7][8]

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 1-Benzhydrylazetidin-3-ol | 239.31 | 10.0 g | 1.0 |

| Methanol (MeOH) | 32.04 | 300 mL | - |

| 10% Palladium on Carbon (Pd/C) | - | 10.0 g | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.2 g | 2.0 |

Step-by-Step Procedure:

-

Hydrogenolysis: Dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable hydrogenation vessel.[7]

-

Carefully add 10% palladium on carbon (10.0 g) to the solution.

-

Seal the vessel and subject it to a hydrogen atmosphere (e.g., using a Parr shaker or a balloon) at room temperature for approximately 3 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Boc Protection: Transfer the combined filtrate to a new reaction flask. Add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) to the solution.[7][8]

-

Stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to obtain a crude residue.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., 1:1 to 1:2) to afford N-Boc-3-hydroxyazetidine as a white solid (Expected yield: ~97%).[7]

Part 2: Synthesis of the Acyl Donor: 3-Methylbutanoic Acid

3-Methylbutanoic acid, also known as isovaleric acid, is a common branched-chain carboxylic acid.[9] It occurs naturally in many plants and foods and is responsible for the characteristic odor of valerian root and some cheeses.[9][10] While it can be prepared via various laboratory methods, it is a widely available commercial reagent, and for most applications, direct purchase is the most efficient route.

Industrial Synthesis Perspective

For context, the industrial production of 3-methylbutanoic acid is typically achieved through a two-step process starting from isobutylene.[9][10]

-

Hydroformylation: Isobutylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce isovaleraldehyde. (CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO

-

Oxidation: The resulting isovaleraldehyde is then oxidized to yield 3-methylbutanoic acid.[9] (CH₃)₂CHCH₂CHO → (CH₃)₂CHCH₂COOH

This process provides a cost-effective route for large-scale production.[9] For laboratory and drug development purposes, high-purity grades are readily available from chemical suppliers.[11]

Part 3: Coupling the Starting Materials: Esterification

With both the protected azetidine core and the carboxylic acid in hand, the final step is the esterification. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) is incompatible with the acid-labile Boc protecting group. A superior method for this transformation is the Mitsunobu reaction , which proceeds under mild, neutral conditions and is highly efficient for coupling secondary alcohols.[2][12][13][14]

Expertise & Rationale: Why the Mitsunobu Reaction?

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its reliability in forming C-O bonds.[12][14] It converts an alcohol into a good leaving group in situ by reacting it with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group.

Key Advantages:

-

Mild Conditions: The reaction is typically run at or below room temperature, preserving sensitive functional groups like the Boc protecting group.

-

High Yields: It is known for its high efficiency and conversion rates.

-

Reliability: It is a well-established and predictable transformation for a wide range of substrates.

Caption: Simplified mechanism of the Mitsunobu esterification.

Experimental Protocol: Mitsunobu Esterification

This protocol outlines the coupling of N-Boc-3-hydroxyazetidine with 3-methylbutanoic acid.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |

| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 |

| 3-Methylbutanoic Acid | 102.13 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-methylbutanoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (or overnight) until completion, monitoring by TLC or LCMS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

-

Purification: Purify the residue by silica gel column chromatography, typically eluting with a hexane/ethyl acetate solvent system, to isolate the pure N-Boc-3-Azetidinyl 3-methylbutanoate.

Final Deprotection Step

To obtain the final target compound, the Boc group is removed.

-

Dissolve the purified N-Boc-3-Azetidinyl 3-methylbutanoate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete.

-

Concentrate the solvent under reduced pressure to yield the desired 3-Azetidinyl 3-methylbutanoate, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Conclusion

The synthesis of 3-Azetidinyl 3-methylbutanoate is contingent on the successful and efficient preparation of its key precursors. This guide outlines robust, scalable, and field-proven methodologies for obtaining the two essential starting materials. The synthesis of the azetidine core is achieved through a reliable deprotection/protection sequence yielding stable N-Boc-3-hydroxyazetidine. 3-Methylbutanoic acid is a readily available commercial reagent produced industrially via hydroformylation and oxidation. Finally, the coupling of these two fragments is best accomplished using the mild and efficient Mitsunobu reaction, which respects the sensitive Boc protecting group and provides the ester in high yield. These strategies provide a clear and logical pathway for researchers in the pharmaceutical and chemical sciences to access this valuable molecular building block.

References

-

Wikipedia. (2023). Isovaleric acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

O'Donovan, D. H., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

- Chemical Communications (RSC Publishing). (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. DOI:10.1039/C4CC09904D.

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Retrieved from [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

YouTube. (2021). 3-Methylbutanoic acid. Retrieved from [Link]

-

The Pherobase. (n.d.). Synthesis - isovaleric acid. Retrieved from [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

- American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Poster Board #1203.

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

- Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

- Google Patents. (1972). US3668196A - 3-azetidinols.

-

PubMed. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Retrieved from [Link]

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

European Patent Office. (1986). EP 0169602 A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (2004). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- Google Patents. (2020). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.

-

MDPI. (2023). Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 9. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 异戊酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Mitsunobu Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Azetidinyl 3-Methylbutanoate

Introduction

3-Azetidinyl 3-methylbutanoate is an ester formed from the reaction of 3-hydroxyazetidine and 3-methylbutanoic acid. The azetidine ring is a strained four-membered heterocycle that imparts unique conformational and electronic properties to molecules, often influencing their biological activity. The 3-methylbutanoate (isovalerate) group is a common motif in natural products and can influence the lipophilicity and metabolic stability of a compound. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide will detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for 3-Azetidinyl 3-methylbutanoate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 3-Azetidinyl 3-methylbutanoate.

Caption: Molecular structure and atom numbering for 3-Azetidinyl 3-methylbutanoate.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Azetidinyl 3-methylbutanoate is predicted to exhibit distinct signals corresponding to the protons of the azetidine ring and the 3-methylbutanoate moiety. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the anisotropic effect of the carbonyl group.

Methodology for Prediction:

The predicted chemical shifts are based on the analysis of experimental data for 3-hydroxyazetidine hydrochloride and 3-methylbutanoic acid from the Spectral Database for Organic Compounds (SDBS), along with established principles of NMR spectroscopy. The esterification is expected to cause a downfield shift of the proton at the C3 position of the azetidine ring due to the deshielding effect of the ester group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 1.5 - 2.5 | br s | - |

| H2, H4 | 3.6 - 3.9 | t | ~7-8 |

| H3 | 5.0 - 5.3 | p | ~5-6 |

| H7 | 2.1 - 2.3 | d | ~7 |

| H8 | 1.9 - 2.1 | m | ~7 |

| H9 | 0.9 - 1.1 | d | ~7 |

Expert Insights:

-

The broad singlet for the N-H proton (H1) is characteristic of amines and its chemical shift can be highly dependent on the solvent and concentration.

-

The protons on the azetidine ring (H2 and H4) adjacent to the nitrogen are expected to appear as a triplet.

-

The most downfield proton is H3, which is directly attached to the carbon bearing the ester oxygen. Its multiplicity is predicted to be a pentet due to coupling with the four neighboring protons on C2 and C4.

-

The signals for the 3-methylbutanoate moiety are expected to be characteristic of an isobutyl group, with a doublet for the two methyl groups (H9), a multiplet for the methine proton (H8), and a doublet for the methylene protons (H7).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known values for azetidine and isovalerate derivatives.

Methodology for Prediction:

The predicted ¹³C chemical shifts are derived from experimental data for 3-methylbutanoic acid from SDBS and known shifts for substituted azetidines. The carbonyl carbon (C6) is expected to have the most downfield chemical shift.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C4 | 45 - 50 |

| C3 | 65 - 70 |

| C6 | 170 - 175 |

| C7 | 42 - 46 |

| C8 | 25 - 29 |

| C9 | 21 - 24 |

Expert Insights:

-

The carbons of the azetidine ring (C2 and C4) will be in the aliphatic region, shifted downfield due to the adjacent nitrogen atom.

-

The C3 carbon, attached to the ester oxygen, will be significantly deshielded and appear further downfield.

-

The carbonyl carbon (C6) will be the most deshielded carbon in the molecule, appearing in the typical range for ester carbonyls.

-

The remaining carbons of the 3-methylbutanoate chain (C7, C8, and C9) will have chemical shifts consistent with an isobutyl group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The key vibrational modes for 3-Azetidinyl 3-methylbutanoate are expected to be the N-H stretch of the azetidine, the C=O stretch of the ester, and the C-O stretches.

Methodology for Prediction:

The predicted IR absorption frequencies are based on characteristic group frequencies from well-established spectroscopic tables and experimental spectra of 3-methylbutanoic acid from the NIST Chemistry WebBook.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Expert Insights:

-

A broad absorption in the 3300-3500 cm⁻¹ region will be indicative of the N-H stretching vibration of the secondary amine in the azetidine ring.

-

The most prominent peak in the spectrum will be the strong C=O stretching absorption of the ester group, expected around 1740 cm⁻¹.

-

A series of strong bands in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-O and C-N stretching vibrations.

Caption: Workflow for the spectroscopic analysis of 3-Azetidinyl 3-methylbutanoate.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural confirmation.

Methodology for Prediction:

The predicted fragmentation pattern is based on established fragmentation rules for esters and amines, and the experimental mass spectrum of 3-methylbutanoic acid. The molecular ion peak is expected to be observed, and key fragment ions will result from cleavage of the ester linkage and the azetidine ring.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 157.1052 (calculated for C₈H₁₅NO₂)

-

Major Fragment Ions (m/z):

-

101: Loss of the azetidinoxy group ([M - C₃H₆NO]⁺)

-

85: McLafferty rearrangement product from the butanoate moiety ([C₄H₅O₂]⁺)

-

72: Azetidin-3-yl cation ([C₃H₆N]⁺)

-

57: Isobutyl cation ([C₄H₉]⁺)

-

Expert Insights:

-

The molecular ion peak at m/z 157 should be observable, although it may be of low intensity.

-

A prominent peak at m/z 101 would correspond to the acylium ion formed by the cleavage of the C-O bond of the ester.

-

The McLafferty rearrangement is a characteristic fragmentation pathway for esters and would likely produce a fragment at m/z 85.

-

Cleavage of the ester bond can also lead to the formation of the azetidin-3-yl cation at m/z 72.

-

The base peak in the spectrum is likely to be the isobutyl cation at m/z 57, a stable tertiary carbocation.

Experimental Protocols

General Sample Preparation for NMR, IR, and MS:

-

Synthesis and Purification: Synthesize 3-Azetidinyl 3-methylbutanoate via standard esterification procedures (e.g., Fischer esterification or reaction with an activated carboxylic acid derivative). Purify the product using column chromatography or distillation to ensure high purity (>95%).

-

Solvent Selection: For NMR, use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR, the sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr). For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

NMR Spectroscopy Acquisition:

-

Prepare a solution of the sample in the chosen deuterated solvent (typically 5-10 mg in 0.5-0.7 mL).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

For ¹H NMR, standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay may be necessary.

IR Spectroscopy Acquisition:

-

For a liquid sample, place a drop between two salt plates.

-

For a solid sample, prepare a KBr pellet or a Nujol mull.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan to subtract atmospheric CO₂ and water absorptions.

Mass Spectrometry Acquisition:

-

Use an electron ionization (EI) source for fragmentation analysis.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Azetidinyl 3-methylbutanoate. These predictions are grounded in the fundamental principles of spectroscopy and are supported by experimental data from its precursor molecules. This information will be an invaluable resource for any researcher working on the synthesis, characterization, or application of this and related compounds. It is important to note that these are predicted spectra, and experimental verification is essential for definitive structural confirmation.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physicochemical Properties of 3-Azetidinyl 3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinyl 3-methylbutanoate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a strained four-membered azetidine ring, a recognized "privileged scaffold," with an ester of 3-methylbutanoic acid.[1] This unique combination presents a compelling profile for the development of novel therapeutics. The azetidine moiety offers structural rigidity, which can lead to more selective binding to biological targets, and its nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and pharmacokinetic properties.[1] Furthermore, the azetidine ring is often more resistant to metabolic degradation compared to other heterocyclic systems.[1] The ester functional group introduces the possibility of prodrug strategies to enhance oral bioavailability, where the ester masks a polar group to facilitate passage across cell membranes before being hydrolyzed by endogenous esterases.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Azetidinyl 3-methylbutanoate. In the absence of extensive published experimental data for this specific molecule, this guide combines known identifiers with predicted properties based on structurally related compounds. Crucially, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate robust and reliable data.

Core Molecular Identifiers

A solid foundation for any chemical investigation begins with unambiguous identification. The following table summarizes the key identifiers for 3-Azetidinyl 3-methylbutanoate.

| Property | Value | Source |

| CAS Number | 1219948-57-8 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | [1] |

| InChIKey | MWJVXASZPFAXNH-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for 3-Azetidinyl 3-methylbutanoate. These values are estimated based on the known properties of structurally similar compounds, such as various esters of 3-methylbutanoic acid and other N-heterocyclic compounds. These predictions serve as a valuable starting point for experimental design.

| Property | Predicted Value | Rationale/Comparative Compounds |

| Boiling Point (°C) | 180-220 | Esters of 3-methylbutanoic acid with similar molecular weights have boiling points in this range. For example, ethyl 3-methylbutanoate boils at 131-133 °C and 3-methylbutyl 3-methylbutanoate has a higher boiling point. The presence of the polar azetidine ring is expected to increase the boiling point compared to simple alkyl esters. |

| Melting Point (°C) | < 25 (likely a liquid at room temperature) | Small esters are often liquids at room temperature. Ethyl 3-methylbutanoate has a melting point of -99 °C.[2][3] |

| logP (Octanol-Water Partition Coefficient) | 1.0 - 2.5 | This range reflects a balance between the lipophilic 3-methylbutanoate portion and the more polar azetidine ring. The logP of methyl 3-methylbutanoate is 1.82.[4][5] The azetidine nitrogen will likely decrease the logP compared to a simple cycloalkane. |

| pKa | 7.5 - 9.0 | The pKa is primarily determined by the basicity of the azetidine nitrogen. The pKa of azetidine itself is around 11.3, but substitution on the ring can lower this value. This predicted range is typical for substituted secondary amines. |

| Aqueous Solubility | Moderately soluble | The presence of the nitrogen atom in the azetidine ring, which can be protonated at physiological pH, is expected to confer a degree of aqueous solubility.[1] However, the ester and the isobutyl group will limit high solubility. |

Experimental Protocols for Physicochemical Characterization

To provide a definitive understanding of 3-Azetidinyl 3-methylbutanoate, rigorous experimental determination of its physicochemical properties is essential. The following section outlines detailed, step-by-step methodologies for key analyses.

Determination of Boiling and Melting Points

Rationale: The boiling and melting points are fundamental physical constants that provide an indication of the purity of a substance and the strength of its intermolecular forces.

Experimental Workflow:

Caption: Workflow for determining melting and boiling points.

Step-by-Step Methodology (Boiling Point):

-

Apparatus: A micro-distillation apparatus is suitable for small sample volumes.

-

Sample Preparation: Place a small volume (e.g., 1-2 mL) of 3-Azetidinyl 3-methylbutanoate into the distillation flask along with a boiling chip.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Step-by-Step Methodology (Melting Point):

-

Apparatus: A calibrated melting point apparatus.

-

Sample Preparation: If the substance is a solid at room temperature, load a small amount into a capillary tube.

-

Heating: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting point range.

Determination of logP (Octanol-Water Partition Coefficient)

Rationale: The logP value is a critical parameter in drug development, as it indicates the lipophilicity of a compound and its ability to cross biological membranes.

Experimental Workflow:

Caption: Workflow for the experimental determination of logP.

Step-by-Step Methodology (Shake-Flask Method):

-

Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Sample Preparation: Prepare a stock solution of 3-Azetidinyl 3-methylbutanoate of known concentration.

-

Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated n-octanol and water. Add a small, known amount of the stock solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Signals for 3-Azetidinyl 3-methylbutanoate:

-

¹H NMR:

-

Signals corresponding to the protons on the azetidine ring.

-

A multiplet for the CH group and a doublet for the two methyl groups of the 3-methylbutanoate moiety.

-

A signal for the CH₂ group adjacent to the ester oxygen.

-

A signal for the CH proton on the azetidine ring attached to the ester oxygen.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester.

-

Signals for the carbons of the azetidine ring.

-

Signals for the carbons of the 3-methylbutanoate moiety.

-

b. Infrared (IR) Spectroscopy

Expected Absorption Bands:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹.

-

N-H bend (secondary amine in azetidine): A band around 1550-1650 cm⁻¹ (if not N-substituted).

-

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

c. Mass Spectrometry (MS)

Expected Fragmentation:

-

The molecular ion peak (M⁺) should be observed.

-

Fragmentation patterns could include the loss of the 3-methylbutanoate group or cleavage of the azetidine ring.

Chromatographic Analysis

Rationale: Chromatographic methods are essential for assessing the purity of the compound and for its quantification in various matrices.

a. High-Performance Liquid Chromatography (HPLC)

Step-by-Step Methodology (Purity Assessment):

-

Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has some absorbance (likely low, so a low wavelength around 210 nm might be necessary), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase).

-

Injection and Analysis: Inject a known volume of the sample and run the gradient. The purity can be determined by the relative area of the main peak.

b. Gas Chromatography (GC)

Step-by-Step Methodology (Purity and Volatile Impurity Analysis):

-

Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be a good starting point.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute the compound and any potential impurities.

-

Detector: A Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for identification of peaks.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume into the heated injection port.

Conclusion

3-Azetidinyl 3-methylbutanoate stands as a promising scaffold for the development of new chemical entities in the pharmaceutical landscape. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging the predicted properties as a starting point and employing the detailed experimental protocols outlined herein, researchers can confidently and accurately determine the fundamental physicochemical parameters of this molecule. Such data is indispensable for advancing our understanding of its behavior and for unlocking its full potential in drug discovery and development.

References

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027). Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 3-methylbutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isovalerate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Azetidinyl 3-methylbutanoate as a Nicotinic Acetylcholine Receptor Modulator

Introduction

3-Azetidinyl 3-methylbutanoate is a novel chemical entity that merges two structurally significant motifs in medicinal chemistry: the rigid, four-membered azetidine ring and the short-chain fatty acid ester, 3-methylbutanoate. While the specific pharmacological profile of this compound is not yet extensively documented in peer-reviewed literature, its structural components provide a strong basis for hypothesizing its mechanism of action. The azetidine moiety is recognized as a "privileged scaffold," known to impart favorable pharmacokinetic properties and conformational constraint, which is crucial for selective binding to biological targets.[1] Notably, numerous azetidine derivatives have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs).[2] This guide, therefore, presents a hypothesized mechanism of action for 3-Azetidinyl 3-methylbutanoate as a modulator of nAChRs and provides a comprehensive framework for its experimental validation. This document is intended for researchers and drug development professionals engaged in the characterization of novel compounds targeting the cholinergic system.

Part 1: The Primary Hypothesis: A Ligand at Nicotinic Acetylcholine Receptors

Based on a comprehensive analysis of its structural components, the primary hypothesis is that 3-Azetidinyl 3-methylbutanoate functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are integral to synaptic transmission and are implicated in a variety of neurological and psychiatric disorders.[2]

The rationale for this hypothesis is twofold:

-

The Azetidine Scaffold: The azetidine ring is a key feature in several potent nAChR ligands, such as Sazetidine-A, which exhibits high affinity and selectivity for the α4β2 nAChR subtype.[3][4] The conformational rigidity imparted by the azetidine ring likely facilitates optimal orientation within the nAChR binding pocket.[5]

-

Potential for Partial Agonism or Silent Desensitization: The nature of the substituent on the azetidine nitrogen can significantly influence the functional outcome of receptor binding, leading to a spectrum of activities from full agonism to antagonism.[4] Depending on how the 3-methylbutanoate moiety interacts with the receptor, the compound could act as a partial agonist, which only partially activates the receptor, or a "silent desensitizer," which binds to and desensitizes the receptor without causing channel opening.[3][6]

The following sections will outline the experimental workflows necessary to systematically investigate this hypothesis.

Part 2: Experimental Elucidation of the Mechanism of Action

A multi-tiered approach is essential to thoroughly characterize the interaction of 3-Azetidinyl 3-methylbutanoate with nAChRs. This involves target identification and binding characterization, functional activity assessment, and evaluation of downstream cellular effects.

The initial step is to determine if 3-Azetidinyl 3-methylbutanoate binds to nAChRs and to identify which subtypes it has the highest affinity for. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain regions rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).

-

Assay Conditions: In a 96-well plate, incubate the prepared membranes with a known concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Competition Curve: Add increasing concentrations of 3-Azetidinyl 3-methylbutanoate to compete with the radioligand for binding to the receptor.

-

Detection: After incubation and washing to remove unbound ligand, measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of 3-Azetidinyl 3-methylbutanoate. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Hypothetical Binding Affinity Data

| nAChR Subtype | Radioligand | Hypothetical Ki (nM) for 3-Azetidinyl 3-methylbutanoate |

| α4β2 | [³H]Epibatidine | 5.2 |

| α7 | [¹²⁵I]α-Bungarotoxin | >10,000 |

| α3β4 | [³H]Epibatidine | 850 |

This hypothetical data suggests that 3-Azetidinyl 3-methylbutanoate is a potent and selective ligand for the α4β2 nAChR subtype.

Workflow for Target Identification and Binding Characterization

Caption: Workflow for determining the binding affinity of 3-Azetidinyl 3-methylbutanoate.

Once high-affinity binding to a specific nAChR subtype is confirmed, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or a partial agonist? This can be elucidated using functional assays such as ion flux or electrophysiology.

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay (for Cation Channels)

-

Cell Culture and Loading: Culture cells expressing the target nAChR subtype (e.g., α4β2) and load them with the radioactive potassium analog, ⁸⁶Rb⁺.

-

Stimulation: Pre-incubate the cells with varying concentrations of 3-Azetidinyl 3-methylbutanoate (agonist mode) or with a fixed concentration of a known agonist (e.g., acetylcholine) in the presence of varying concentrations of the test compound (antagonist mode).

-

Measurement of Efflux: Measure the amount of ⁸⁶Rb⁺ released from the cells into the supernatant, which is proportional to the degree of channel activation.

-

Data Analysis:

-

Agonist Mode: Plot the ⁸⁶Rb⁺ efflux against the concentration of 3-Azetidinyl 3-methylbutanoate to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist. A lower Eₘₐₓ indicates partial agonism.[6]

-

Antagonist Mode: Plot the inhibition of agonist-induced efflux against the concentration of the test compound to determine the IC₅₀ (potency as an antagonist).

-

Hypothetical Functional Data (α4β2 nAChR)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |

| Acetylcholine (Full Agonist) | 150 | 100% |

| 3-Azetidinyl 3-methylbutanoate | 35 | 45% |

This hypothetical data suggests that 3-Azetidinyl 3-methylbutanoate acts as a partial agonist at the α4β2 nAChR.[6]

Workflow for Functional Characterization

Caption: Workflow for assessing the functional activity of the compound.

Modulation of nAChRs, particularly the α4β2 subtype, can lead to downstream effects such as the release of neurotransmitters. Investigating these effects provides a more complete picture of the compound's mechanism of action in a more physiological context.

Experimental Protocol: Neurotransmitter Release Assay

-

Tissue Preparation: Prepare slices of a relevant brain region, such as the striatum, which has a high density of dopaminergic terminals modulated by nAChRs.

-

Loading: Incubate the slices with a radiolabeled neurotransmitter, such as [³H]dopamine.

-

Stimulation: Stimulate the slices with 3-Azetidinyl 3-methylbutanoate and measure the evoked release of [³H]dopamine.

-

Data Analysis: Quantify the amount of released [³H]dopamine to determine the effect of the compound on neurotransmitter release.

Part 3: The Integrated Mechanism of Action and Signaling Pathway

Based on the hypothetical data, 3-Azetidinyl 3-methylbutanoate is a selective partial agonist of α4β2 nAChRs. Its mechanism involves binding to the receptor, causing a conformational change that leads to partial opening of the ion channel. This allows for a limited influx of cations (Na⁺ and Ca²⁺), resulting in a submaximal depolarization of the neuron and subsequent modulation of neurotransmitter release.

Signaling Pathway for 3-Azetidinyl 3-methylbutanoate

Caption: Hypothesized signaling pathway for 3-Azetidinyl 3-methylbutanoate.

Conclusion

While the precise mechanism of action of 3-Azetidinyl 3-methylbutanoate remains to be definitively elucidated, its chemical structure strongly suggests a role as a modulator of nicotinic acetylcholine receptors. The experimental framework outlined in this guide provides a robust and systematic approach to testing this hypothesis, from initial binding studies to functional and cellular assays. The characterization of such novel compounds is essential for the development of new therapeutics for a range of neurological and psychiatric conditions. The insights gained from these studies will not only define the pharmacological profile of 3-Azetidinyl 3-methylbutanoate but also contribute to a deeper understanding of the structure-activity relationships of azetidine-based nAChR ligands.

References

-

Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PubMed Central. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Partial agonist. Wikipedia. [Link]

-

Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

-

Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. [Link]

-

Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant Alpha 4 Beta 2 Nicotinic Acetylcholine Receptors. PubMed. [Link]

-

Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. MDPI. [Link]

-

Azetidines – Knowledge and References. Taylor & Francis. [Link]

-

Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats. PubMed Central. [Link]

-

Synthesis, characterization and biological activity of some novel azetidinones. ResearchGate. [Link]

-

Methyl 3-hydroxy-3-methylbutanoate. PubChem. [Link]

-

Hornet. Wikipedia. [Link]

-

Methyl isovalerate. PubChem. [Link]

-

Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed. [Link]

-

Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed. [Link]

-

Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

Sources

- 1. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Showing Compound 3-Methylbutyl 2-methylbutanoate (FDB019863) - FooDB [foodb.ca]

An In-Depth Technical Guide on the Biological Activity of 3-Azetidinyl 3-Methylbutanoate Derivatives

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide delves into the prospective biological significance of a specific, yet underexplored, class of these compounds: 3-Azetidinyl 3-methylbutanoate derivatives. While direct literature on this exact series is nascent, this document synthesizes established principles of azetidine chemistry and pharmacology to forecast their potential as modulators of muscarinic acetylcholine receptors (mAChRs). We will explore rational synthetic strategies, propose detailed protocols for biological evaluation, and discuss the anticipated structure-activity relationships (SAR) that will guide future drug discovery efforts. This guide is intended for researchers and professionals in drug development seeking to explore novel chemical matter in the realm of neuropharmacology and beyond.

Introduction: The Azetidine Scaffold as a Privileged Structure

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1][2] The incorporation of an azetidine moiety can lead to improved aqueous solubility, enhanced target-binding affinity, and a greater resistance to metabolic degradation compared to more flexible aliphatic or larger heterocyclic systems. These advantageous properties have led to the inclusion of the azetidine core in a number of marketed drugs and clinical candidates.

This guide focuses on 3-Azetidinyl 3-methylbutanoate derivatives, a class of compounds that combines the structural benefits of the azetidine ring with an ester functionality. The ester group, particularly one derived from a short-chain fatty acid like 3-methylbutanoic acid, can serve multiple purposes in drug design. It can act as a prodrug moiety to enhance oral bioavailability, with the ester being cleaved by endogenous esterases to release the active pharmacophore. Alternatively, the ester itself can be a critical part of the pharmacophore, engaging in key interactions with the biological target.

Given the structural similarities of 3-azetidinyl esters to known cholinergic agents, we hypothesize that 3-Azetidinyl 3-methylbutanoate derivatives are likely to exhibit activity as muscarinic acetylcholine receptor (mAChR) modulators . This guide will, therefore, be framed around this central hypothesis, providing a comprehensive roadmap for the synthesis, characterization, and biological evaluation of these compounds as potential novel therapeutics for a range of central nervous system (CNS) and peripheral disorders.

Synthetic Strategies for 3-Azetidinyl 3-Methylbutanoate Derivatives

The synthesis of 3-substituted azetidines is a well-documented field, offering several viable routes to the target compounds. A plausible and efficient synthetic approach to 3-Azetidinyl 3-methylbutanoate derivatives would likely commence from a commercially available or readily synthesized N-protected 3-hydroxyazetidine.

A generalized synthetic scheme is presented below:

Sources

An In-depth Technical Guide to Azetidin-3-yl 3-Methylbutanoate: Synthesis, Properties, and Applications for Drug Discovery

This guide provides a comprehensive technical overview of azetidin-3-yl 3-methylbutanoate, a heterocyclic ester with significant potential in medicinal chemistry. By leveraging the unique structural and physicochemical properties of the azetidine ring and the biological relevance of the isovalerate moiety, this molecule represents a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Strategic Combination of Azetidine and Isovalerate Moieties

The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to achieve desired pharmacokinetic and pharmacodynamic profiles. Azetidin-3-yl 3-methylbutanoate is a prime example of such a strategy, integrating the rigid, four-membered azetidine ring with the biologically recognized 3-methylbutanoate (isovalerate) group.

The azetidine ring, a nitrogen-containing heterocycle, has gained considerable attention in drug discovery.[1][2] Its strained four-membered ring structure imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[3] The incorporation of an azetidine scaffold can also enhance physicochemical properties such as aqueous solubility and metabolic stability, key parameters in optimizing drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in pharmaceutical development.[1]

On the other hand, the isovalerate moiety is the ester of isovaleric acid (3-methylbutanoic acid), a short-chain fatty acid found in various natural sources.[4] Esters of isovaleric acid are known for their diverse biological activities and are often used as prodrugs to improve the bioavailability of parent molecules.[5] Some isovalerate esters have demonstrated spasmolytic, sedative, and antimicrobial properties.[5] The combination of these two moieties in azetidin-3-yl 3-methylbutanoate creates a novel chemical entity with a unique property space for therapeutic exploration.

This guide will now delve into the technical details of this promising molecule, starting with its formal IUPAC nomenclature and structural representation.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The correct IUPAC name for the topic compound is azetidin-3-yl 3-methylbutanoate .

The structure consists of an ester formed between the hydroxyl group of azetidin-3-ol and the carboxyl group of 3-methylbutanoic acid.

| Property | Value |

| IUPAC Name | azetidin-3-yl 3-methylbutanoate |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Canonical SMILES | CC(C)CC(=O)OC1CNC1 |

| InChI Key | (Predicted) YQFPBGNVFTZJGN-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Physical State | Colorless to pale yellow liquid | Based on the properties of similar small molecule esters like ethyl isovalerate.[6] |

| Boiling Point | ~180-220 °C | Higher than ethyl isovalerate (131-133 °C)[6] due to the presence of the polar and hydrogen-bonding capable azetidine ring. |

| Melting Point | < 25 °C | Likely to be a liquid at room temperature. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO) | The presence of the nitrogen atom in the azetidine ring and the ester group should confer good solubility in polar media. |

| logP | ~1.0 - 2.0 | A balance between the hydrophilic azetidine ring and the more lipophilic isovalerate chain. |

| pKa | ~8.5 - 9.5 (for the protonated azetidine nitrogen) | Similar to other secondary amines in a small ring system. |

Synthesis of Azetidin-3-yl 3-Methylbutanoate

The synthesis of azetidin-3-yl 3-methylbutanoate can be approached through a modular strategy, involving the preparation of the key precursors, N-protected azetidin-3-ol and 3-methylbutanoic acid (or its activated form), followed by an esterification reaction and final deprotection.

Synthetic Workflow Overview

Caption: Synthetic workflow for azetidin-3-yl 3-methylbutanoate.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-azetidin-3-ol

This precursor can be synthesized from commercially available N-Boc-azetidin-3-one via reduction.

-

Materials: N-Boc-azetidin-3-one, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve N-Boc-azetidin-3-one (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ol as a white solid or colorless oil.

-

Step 2: Esterification to form N-Boc-azetidin-3-yl 3-methylbutanoate

A standard carbodiimide-mediated coupling is a reliable method for this esterification.

-

Materials: N-Boc-azetidin-3-ol, 3-methylbutanoic acid, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve N-Boc-azetidin-3-ol (1 equivalent), 3-methylbutanoic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add EDC (1.5 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-azetidin-3-yl 3-methylbutanoate.

-

Step 3: Deprotection to Yield Azetidin-3-yl 3-methylbutanoate

The final step involves the removal of the Boc protecting group under acidic conditions.

-

Materials: N-Boc-azetidin-3-yl 3-methylbutanoate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM), diethyl ether.

-

Procedure:

-

Dissolve the N-Boc-protected ester (1 equivalent) in DCM at 0 °C.

-

Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4 M, 5 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

-

Filter the solid and wash with cold diethyl ether to obtain the pure salt of azetidin-3-yl 3-methylbutanoate. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

-

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for azetidin-3-yl 3-methylbutanoate.

¹H NMR (400 MHz, CDCl₃, for the free base)

-

δ 4.9-5.1 (m, 1H): CH proton on the azetidine ring at the C3 position (adjacent to the ester oxygen).

-

δ 3.5-3.8 (m, 4H): CH₂ protons on the azetidine ring at the C2 and C4 positions.

-

δ 2.2 (d, J = 7.0 Hz, 2H): CH₂ protons of the butanoate chain (alpha to the carbonyl).

-

δ 2.0-2.2 (m, 1H): CH proton of the isobutyl group.

-

δ 1.5-1.8 (br s, 1H): NH proton of the azetidine ring.

-

δ 0.95 (d, J = 6.5 Hz, 6H): Two CH₃ groups of the isobutyl moiety.

¹³C NMR (100 MHz, CDCl₃, for the free base)

-

δ 173.0: Carbonyl carbon of the ester.

-

δ 65-70: C3 carbon of the azetidine ring.

-

δ 45-50: C2 and C4 carbons of the azetidine ring.

-

δ 43.5: CH₂ carbon of the butanoate chain.

-

δ 25.8: CH carbon of the isobutyl group.

-

δ 22.4: CH₃ carbons of the isobutyl group.

IR (Infrared Spectroscopy)

-

~3350 cm⁻¹ (br): N-H stretching of the secondary amine.

-

~2960, 2870 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹ (s): C=O stretching of the ester.

-

~1180 cm⁻¹ (s): C-O stretching of the ester.

Mass Spectrometry (MS)

-

ESI-MS (m/z): [M+H]⁺ = 158.12.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of azetidin-3-yl 3-methylbutanoate make it an attractive scaffold for a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

The rigid azetidine core can be used to orient substituents in a well-defined three-dimensional space, which is crucial for targeting CNS receptors with high specificity. The isovalerate moiety may also contribute to CNS activity, as some related compounds have shown sedative properties.[5]

Infectious Diseases

Azetidine derivatives have been explored for their antibacterial and antiviral activities.[7] The ester functionality in azetidin-3-yl 3-methylbutanoate provides a handle for further derivatization to create libraries of compounds for screening against various pathogens.

Metabolic Disorders

Short-chain fatty acids and their derivatives are known to play roles in metabolic regulation.[4] The isovalerate component of the molecule could be leveraged to design compounds that modulate metabolic pathways.

Prodrug and Bioisostere Strategies

The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, offering a different pharmacokinetic profile. The ester can also be designed as a prodrug that is cleaved in vivo to release a pharmacologically active azetidin-3-ol derivative.

Logical Relationships in Drug Design

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 3-Azetidinyl 3-Methylbutanoate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-Azetidinyl 3-methylbutanoate (CAS No. 1219948-57-8). In the absence of a publicly available experimental structure, this document serves as a procedural roadmap, guiding researchers from synthesis and crystallization through to data collection, structure solution, and in-depth analysis. By integrating established experimental protocols with computational insights, this guide offers a robust methodology for elucidating the three-dimensional architecture of this pharmaceutically relevant molecule. The azetidine moiety is a privileged scaffold in medicinal chemistry, and understanding its crystalline arrangement is paramount for structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of 3-Azetidinyl 3-Methylbutanoate

3-Azetidinyl 3-methylbutanoate is a bifunctional molecule that incorporates two key pharmacophores: the azetidine ring and an isovalerate ester. The azetidine ring, a strained four-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in drug candidates is driven by its ability to impart conformational rigidity, which can lead to more selective binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and improve physicochemical properties such as aqueous solubility, while the ring itself can enhance metabolic stability. The ester functionality, particularly one derived from a short-chain fatty acid like 3-methylbutanoic acid, can be employed in prodrug strategies to enhance bioavailability.

The determination of the precise three-dimensional arrangement of atoms in a crystal, known as X-ray crystallography, is a cornerstone of modern chemistry and drug discovery.[1] It provides unparalleled detail on molecular geometry, including bond lengths, bond angles, and conformational preferences.[2] For a molecule like 3-Azetidinyl 3-methylbutanoate, a crystal structure would illuminate the puckering of the azetidine ring, the orientation of the ester substituent, and the intermolecular interactions that govern the crystal packing. This information is invaluable for understanding its structure-activity relationship (SAR) and for designing next-generation analogs with improved therapeutic profiles.

This guide will therefore detail the necessary steps to achieve this goal, from the foundational synthesis to the final structural analysis.

Synthesis and Crystallization: The Path to a Single Crystal

The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal.[3][4] This requires a pure compound and a systematic approach to crystallization.

Proposed Synthesis of 3-Azetidinyl 3-methylbutanoate

A robust and straightforward method for the synthesis of 3-Azetidinyl 3-methylbutanoate is the Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed condensation of an alcohol with a carboxylic acid.[7][8]

-

Reactants: 3-Azetidinol and 3-Methylbutanoic acid (also known as isovaleric acid).[9]

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction: The reaction is an equilibrium process. To drive it towards the product, an excess of one reactant (typically the less expensive one) can be used, and the water formed as a byproduct can be removed, for instance, with a Dean-Stark apparatus.[6][8]

Protocol for Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-Azetidinol (1.0 eq), 3-Methylbutanoic acid (1.2 eq), and a suitable non-polar solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Azetidinyl 3-methylbutanoate.

Crystallization Methodologies

Growing diffraction-quality single crystals is often a matter of trial and error.[10] Several standard techniques can be employed for small organic molecules.[11][12]

Table 1: Crystallization Techniques for 3-Azetidinyl 3-methylbutanoate

| Technique | Description | Rationale & Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystallization.[12][13] | Solvent Choice: The compound should be moderately soluble. A solvent in which it is too soluble may lead to oiling out.[12] Control: The rate of evaporation can be controlled by adjusting the opening of the container (e.g., covering with parafilm and piercing with a needle).[13] |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[11] | Solvent System: The two solvents must be miscible. Common pairs include chloroform/hexane or methanol/diethyl ether. Setup: Can be performed in a small vial inside a larger jar (vial-in-jar) or as a hanging drop. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystal growth. | Temperature Gradient: The cooling should be as slow as possible to allow for the formation of a few large crystals rather than many small ones. A Dewar flask can be used to slow the cooling rate. |

Experimental Protocol: Crystallization by Slow Evaporation

-

Screen various solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, hexane, and mixtures thereof) to find one in which 3-Azetidinyl 3-methylbutanoate has moderate solubility.

-

Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD.[1][14] This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern.[15][16]

Step-by-Step Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) with a cryoprotectant oil. The mounted crystal is then placed on a goniometer head in the diffractometer.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, consisting of an X-ray source, the goniometer, and a detector, then begins data collection.[15][16] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects) to generate a final reflection file.

Crystal Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure, a process that is now highly automated with specialized software.

-

Structure Solution: The goal is to obtain an initial model of the atomic arrangement. For small molecules, this is typically achieved using "direct methods," which use statistical relationships between the reflection intensities to determine the phases of the diffracted X-rays.[17]

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed by the R-factor, with a value below 5% indicating a very good refinement for a small molecule structure.

-

Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.

Analysis of the 3-Azetidinyl 3-methylbutanoate Structure

While an experimental structure is not yet available, computational chemistry provides a reliable prediction of its geometric parameters. These values serve as an excellent benchmark for what can be expected from an experimental determination.

Table 2: Predicted Geometric Parameters for 3-Azetidinyl 3-methylbutanoate

| Parameter | Bond Lengths (Å) | Bond Angles (°) | |

| Azetidine Ring | Azetidine Ring | ||

| C1-N2 | 1.47 | C1-N2-C3 | 88.5 |

| N2-C3 | 1.48 | N2-C3-C4 | 89.0 |

| C3-C4 | 1.54 | C3-C4-C1 | 87.5 |

| C4-C1 | 1.53 | C4-C1-N2 | 88.0 |

| Ester Linkage | Ester Linkage | ||

| C3-O5 | 1.45 | N2-C3-O5 | 110.2 |

| O5-C6 | 1.35 | C3-O5-C6 | 118.5 |

| C6=O7 | 1.21 | O5-C6-C8 | 112.0 |

(Note: Atom numbering is arbitrary for this hypothetical analysis. Data is indicative of typical values.)

Molecular Conformation

-

Azetidine Ring Puckering: The four-membered azetidine ring is not planar. It will adopt a puckered conformation to relieve ring strain. The degree of puckering can be quantified by the puckering amplitude and phase, which would be precisely determined from the crystal structure.

-

Substituent Orientation: The 3-methylbutanoate group can be positioned either pseudo-equatorial or pseudo-axial relative to the azetidine ring. The crystal structure will reveal the preferred solid-state conformation, which is likely the one that minimizes steric hindrance.

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For 3-Azetidinyl 3-methylbutanoate, the following interactions are expected:

-

Hydrogen Bonding: The secondary amine (N-H) of the azetidine ring is a good hydrogen bond donor. The carbonyl oxygen (C=O) of the ester group and the azetidine nitrogen itself are potential hydrogen bond acceptors. It is highly likely that the crystal packing will be dominated by N-H···O=C or N-H···N hydrogen bonds, forming chains or networks of molecules.

-

Van der Waals Forces: Weaker dipole-dipole and dispersion forces involving the hydrocarbon portions of the molecule will also contribute to the overall crystal packing.

The Role of Computational Chemistry

Crystal structure prediction (CSP) is a rapidly advancing field that uses computational methods to predict the crystal structures of molecules from first principles.[18][19][20] While challenging, particularly for flexible molecules, CSP can provide valuable insights:

-